molecular formula C9H15N3O2S B2623948 3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one CAS No. 74575-25-0

3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one

Cat. No. B2623948
CAS RN: 74575-25-0
M. Wt: 229.3
InChI Key: PJYYQGLUWCYORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic techniques . These techniques confirm the correct functionalization of the methacrylate with the morpholino group .


Chemical Reactions Analysis

The compound “3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one” is likely to undergo chemical reactions similar to other thiazolidin-4-ones . These compounds have been shown to undergo polymerization reactions under various conditions .

Scientific Research Applications

Inhibitors of Cytolytic Proteins

  • A study by (Spicer et al., 2013) explored 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed promising activity as non-toxic inhibitors.

Molecular Complexes for Hyperthyroidism Treatment

  • Research by (Hadadi & Karimi, 2015) demonstrated the use of imidazoline derivatives, including 3-methyl-2-thioxoimidazolidin-4-one, to treat hyperthyroidism through complex formation with iodine.

Antitumor Agents

  • A study by (Vanitha et al., 2021) synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives and evaluated them for potential antitumor properties.

Enzyme Inhibitors

  • (Qamar et al., 2018) investigated novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones as α-glucosidase/α-amylase inhibitors, showing promising results in enzyme inhibitory activity.

Anti-inflammatory Properties

  • A study by (Gouvea et al., 2016) on thiazolidin-4-ones, related to 3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one, revealed significant anti-inflammatory activities in animal models.

Proteasome and Immunoproteasome Inhibitors

  • (Maccari et al., 2017) designed 2-thioxoimidazolidin-4-one derivatives as noncovalent inhibitors of proteasome and immunoproteasome, which are targets for treating hematological malignancies.

Antifungal and Antibacterial Agents

  • Research by (Vengurlekar et al., 2013) indicated that 2-thioxoimidazolidin-4-one derivatives exhibit antifungal and antibacterial properties.

properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c13-8-7-10-9(15)12(8)2-1-11-3-5-14-6-4-11/h1-7H2,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYQGLUWCYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.